1-(4-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C10H12ClNO This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(4-Amino-3-methylphenyl)propan-1-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-(4-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl and chloropropanone moieties can participate in electrophilic reactions. These interactions can lead to the modulation of biological pathways and exert various effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
1-(4-Amino-3-methylphenyl)propan-1-one: Lacks the chloromethyl and chloropropanone groups.
1-(4-Nitro-3-(chloromethyl)phenyl)-1-chloropropan-2-one: Contains a nitro group instead of an amino group.
1-(4-Amino-3-(hydroxymethyl)phenyl)-1-chloropropan-2-one: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness: 1-(4-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one is unique due to the presence of both chloromethyl and chloropropanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11Cl2NO |
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Molecular Weight |
232.10 g/mol |
IUPAC Name |
1-[4-amino-3-(chloromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(14)10(12)7-2-3-9(13)8(4-7)5-11/h2-4,10H,5,13H2,1H3 |
InChI Key |
BGGBMVSXCMGBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)N)CCl)Cl |
Origin of Product |
United States |
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